Seglitide, also known as MK-678, is classified as a cyclic octapeptide. It is derived from somatostatin, which is a naturally occurring 14-amino-acid peptide hormone that inhibits the release of various other hormones, including growth hormone and insulin. Seglitide is primarily recognized for its high affinity for somatostatin receptor subtype 2 (SSTR2) and serves as an agonist at this receptor while acting as a competitive antagonist for SSTR14, SSTR25, and SSTR28 .
The synthesis of Seglitide involves complex methodologies typically associated with peptide synthesis. The compound is produced through nonribosomal peptide synthetases (NRPSs), which are large enzymatic complexes that facilitate the assembly of amino acids into peptides without the ribosomal machinery. These synthetases select specific amino acids and catalyze their polymerization into cyclic structures .
Key parameters in the synthesis include:
Seglitide's molecular structure is characterized by a cyclic configuration, which contributes to its stability and biological activity. The cyclic nature allows it to maintain a conformation that closely resembles that of natural somatostatin, facilitating its interaction with somatostatin receptors.
Structural features include:
The molecular formula for Seglitide is C₃₈H₅₃N₉O₉S, and its molecular weight is approximately 853.03 g/mol .
The chemical reactions involving Seglitide primarily pertain to its interactions with somatostatin receptors. Upon binding to SSTR2, Seglitide triggers intracellular signaling pathways that lead to various physiological effects, such as inhibition of hormone secretion.
Key reactions include:
The mechanism of action of Seglitide involves its selective agonistic activity at SSTR2. When Seglitide binds to this receptor, it activates G-proteins that inhibit adenylyl cyclase, leading to decreased levels of cyclic adenosine monophosphate within cells. This cascade results in:
Seglitide exhibits several notable physical and chemical properties:
These properties contribute to its potential efficacy as a therapeutic agent.
Seglitide has been investigated primarily for its applications in treating conditions related to dysregulation of hormone secretion:
Seglitide (development code MK-678) emerged in the mid-1980s as a rationally designed cyclic hexapeptide analogue of somatostatin, the endogenous somatotropin release-inhibiting factor. Its discovery stemmed from efforts to overcome the therapeutic limitations of native somatostatin, which exhibited a very short plasma half-life (approximately 1–3 minutes) due to rapid enzymatic degradation. Researchers at Merck Sharp & Dohme systematically modified the somatostatin structure, focusing on stabilizing the bioactive conformation. This led to the identification of a potent cyclic hexapeptide scaffold incorporating a β-D-glucose molecule, significantly enhancing metabolic stability while retaining high receptor affinity. Seglitide represented a critical milestone as one of the earliest synthetic somatostatin analogues demonstrating improved pharmacokinetic properties suitable for in vivo investigation [1] [3] [6].
Its development paralleled foundational research into incretin hormones like glucagon-like peptide-1 (GLP-1), although Seglitide specifically targeted somatostatin receptor modulation. Early studies confirmed its ability to inhibit growth hormone secretion with greater potency and duration than native somatostatin in preclinical models, paving the way for detailed pharmacological characterization [4] [6].
Seglitide is classified as a cyclic hexapeptide with the amino acid sequence H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-OH, where the cysteine residues form a disulfide bridge essential for bioactive conformation. Its systematic IUPAC name is:(2R,7R,10R,13R,16S,19S)-19-[(1R)-1-Hydroxyethyl]-10-(1H-indol-3-ylmethyl)-7-(4-hydroxybenzyl)-16-[(1H-imidazol-4-yl)methyl]-2-(2-methylpropyl)-1,4,8,11,14,17-hexaoxo-13-(naphthalen-2-ylmethyl)-3,6,9,12,15,18-hexaazacycloicosane-20-carboxylic acid [1] [7] [9].
Table 1: Structural Comparison of Seglitide and Native Somatostatin-14
Feature | Seglitide (MK-678) | Somatostatin-14 (SRIF-14) | |
---|---|---|---|
Peptide Type | Cyclic Hexapeptide | Linear Tetradecapeptide | |
Stabilizing Bond | Disulfide (Cys2-Cys7) | Disulfide (Cys3-Cys14) | |
D-Amino Acids | D-Phe¹, D-Trp⁴ | None | |
Molecular Weight | ~ 802 Da | ~ 1638 Da | |
Metabolic Stability | High (Resistant to peptidases) | Very Low (Rapidly degraded in plasma) | [1] [7] [9] |
Seglitide functions as a high-affinity somatostatin receptor agonist, primarily targeting the SRIF1 receptor class (later classified as somatostatin receptor subtypes 2, 3, and 5). Initial radioligand binding studies demonstrated nanomolar affinity for these subtypes, with significantly lower affinity for SRIF2 receptors (subtypes 1 and 4). This selectivity profile was instrumental in defining receptor subclassification [3] [8] [9].
Table 2: Somatostatin Receptor Subtype Affinity and Functional Effects of Seglitide
Receptor Subtype | Receptor Class | Seglitide Affinity | Primary Signaling Post-Seglitide Binding | Key Functional Outcomes | |
---|---|---|---|---|---|
SST₂ (SRIF1) | SRIF1 | High (nM) | ↓ cAMP, ↑ K+ currents, ↓ Ca2+ currents | GH/TSH/Insulin inhibition, Neuronal inhibition | |
SST₃ (SRIF1) | SRIF1 | High (nM) | ↓ cAMP, Activation of PTP | Antiproliferative effects, GH inhibition | |
SST₅ (SRIF1) | SRIF1 | High (nM) | ↓ cAMP, ↓ Ca2+ currents | Insulin/Glucagon inhibition | |
SST₁ (SRIF2) | SRIF2 | Low (µM) | Negligible | Not significant | |
SST₄ (SRIF2) | SRIF2 | Low (µM) | Negligible | Not significant | [3] [5] [8] |
Seglitide's primary research legacy lies in its role as a prototypical selective SRIF1 receptor ligand. It enabled the pharmacological distinction between SRIF1 and SRIF2 receptor classes and facilitated the exploration of tissue-specific receptor coupling to effector systems. Its paradoxical agonist/antagonist behavior underscored the importance of cellular context in somatostatin receptor function [3] [5] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0